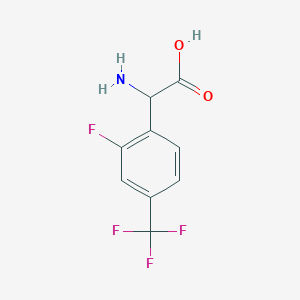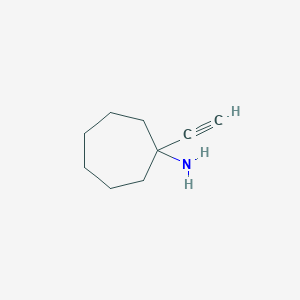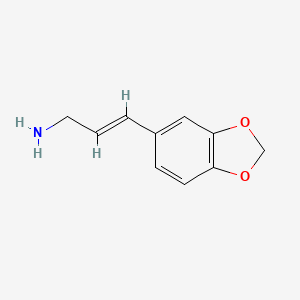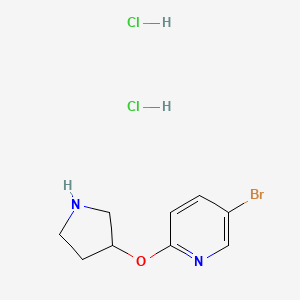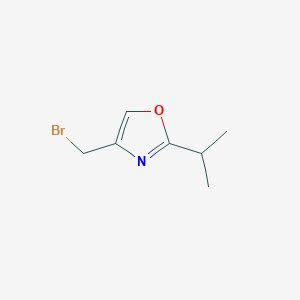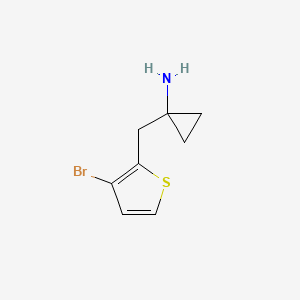
n-Allyl-N-methylazetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-N-methylazetidin-3-amine is a chemical compound with the molecular formula C7H14N2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-N-methylazetidin-3-amine can be achieved through several methods. One common approach involves the copper-catalyzed alkynylation/annulation cascades of N-allyl ynamides. This method provides a regioselective access to medium-sized N-heterocycles . Another method involves the multicomponent synthesis of α-branched amines via a zinc-mediated carbonyl alkylative amination reaction .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-N-methylazetidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for multicomponent coupling reactions, which facilitate the synthesis of allylic amines . Other reagents include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nickel-catalyzed multicomponent coupling reaction of alkenes, aldehydes, and amides results in the formation of complex allylic amines .
Aplicaciones Científicas De Investigación
n-Allyl-N-methylazetidin-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of n-Allyl-N-methylazetidin-3-amine involves its interaction with molecular targets through various pathways. For example, palladium-catalyzed asymmetric allylic alkylations via C-H activation of N-allyl imines result in the formation of vicinal diamino derivatives . This process involves the generation of a 2-aza-π-allyl complex, which undergoes nucleophilic attack to form the final product.
Comparación Con Compuestos Similares
n-Allyl-N-methylazetidin-3-amine can be compared with other similar compounds, such as:
N-Allylmethylamine: Used in the production of N-allyl-alfa,alfa-dichloro-N-methylacetamide and as a functional monomer in photo-catalytic cells.
2-Nitrosulfonamide Derivatives: Used in the Tsuji-Trost reaction to synthesize allyl amines.
These compounds share similar structural motifs and applications but differ in their specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-enylazetidin-3-amine |
InChI |
InChI=1S/C7H14N2/c1-3-4-9(2)7-5-8-6-7/h3,7-8H,1,4-6H2,2H3 |
Clave InChI |
JNXOVBRYZAEXRC-UHFFFAOYSA-N |
SMILES canónico |
CN(CC=C)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


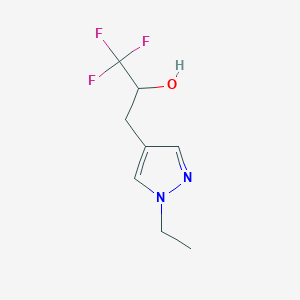
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
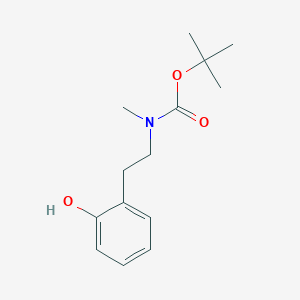
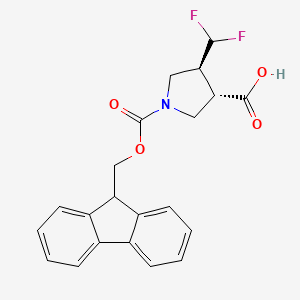
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
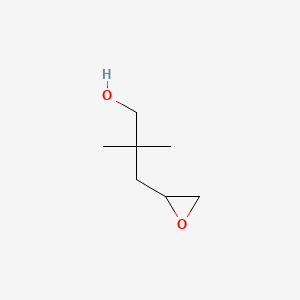
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)
